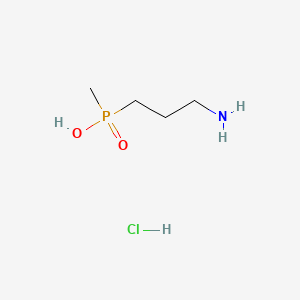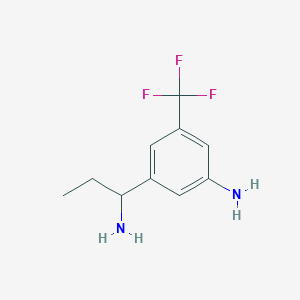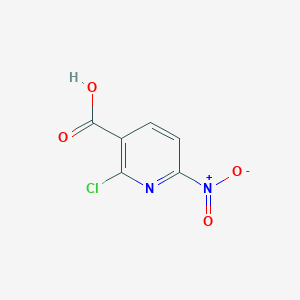
3-Aminopropyl(methyl)phosphinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyl(methyl)phosphinic acid hydrochloride is a chemical compound with the molecular formula C4H13ClNO2P. It is a white solid that is soluble in water and is primarily used as an intermediate in organic synthesis and as a catalyst and polymer additive .
Méthodes De Préparation
The preparation of 3-Aminopropyl(methyl)phosphinic acid hydrochloride involves phosphinic chemistry and organic synthesis reactions. The synthetic routes typically include the reaction of appropriate phosphinic acid derivatives with aminopropyl groups under controlled conditions. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
3-Aminopropyl(methyl)phosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding phosphinic acid derivatives.
Reduction: Reduction reactions can yield different phosphinic acid compounds.
Substitution: It can undergo substitution reactions where the aminopropyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Applications De Recherche Scientifique
3-Aminopropyl(methyl)phosphinic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It acts as a ligand in biochemical studies and can be used to study enzyme interactions.
Industry: It is used as a catalyst and polymer additive in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with GABA receptors. It acts as an agonist of the GABA B receptor and an antagonist of the GABA C receptor. This dual action influences various physiological processes, including neurotransmission and muscle relaxation .
Comparaison Avec Des Composés Similaires
3-Aminopropyl(methyl)phosphinic acid hydrochloride is similar to other aminophosphonic acids and their derivatives. Some similar compounds include:
2-Aminoethanephosphonic acid: Known for its use as an enzyme inhibitor.
Glyphosate: A widely used herbicide.
Fosmidomycin: An antibacterial agent.
Fosinopril: An antihypertensive drug.
Bisphosphonates: Used in the treatment of osteoporosis.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its dual action on GABA receptors.
Propriétés
Formule moléculaire |
C4H13ClNO2P |
|---|---|
Poids moléculaire |
173.58 g/mol |
Nom IUPAC |
3-aminopropyl(methyl)phosphinic acid;hydrochloride |
InChI |
InChI=1S/C4H12NO2P.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3,(H,6,7);1H |
Clé InChI |
ZZZRGSSRFFRTIE-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(CCCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)






